molecular formula C18H19Cl3N2O4S2 B4876841 2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Cat. No.: B4876841
M. Wt: 497.8 g/mol
InChI Key: UVYGFPHZEFMPBH-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a sulfonamide group

Properties

IUPAC Name

2,4,5-trichloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O4S2/c1-12-4-2-3-9-23(12)29(26,27)14-7-5-13(6-8-14)22-28(24,25)18-11-16(20)15(19)10-17(18)21/h5-8,10-12,22H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGFPHZEFMPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes:

    Chlorination: Introduction of chlorine atoms to the benzene ring.

    Sulfonation: Addition of a sulfonyl group to the aromatic ring.

    Amidation: Formation of the sulfonamide linkage by reacting the sulfonyl chloride intermediate with an amine, such as 2-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonamide group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or dechlorinated compounds.

Scientific Research Applications

2,4,5-Trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of metabolic pathways. The chlorine atoms may enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: Another chlorinated aromatic compound with herbicidal properties.

    2,4,5-Trichloroaniline: A related compound used in the synthesis of dyes and pharmaceuticals.

    2,4,5-Trichlorophenol: A precursor for various chemical syntheses.

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